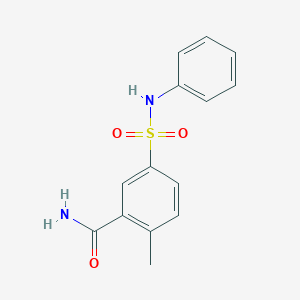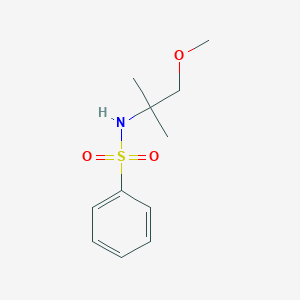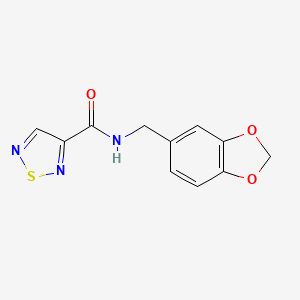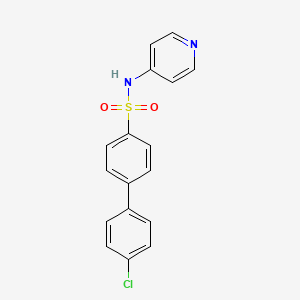![molecular formula C20H25N3O4S B5802829 N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)
N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide, also known as NSC745887, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide exerts its anticancer effects by inhibiting the activity of the enzyme, protein kinase CK2. Protein kinase CK2 is an important regulator of cell growth and survival, and its overexpression has been linked to the development and progression of various types of cancer. N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide binds to the ATP-binding site of protein kinase CK2, thereby inhibiting its activity and leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to decrease the phosphorylation of AKT, which is a downstream target of protein kinase CK2. N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide has also been found to induce G1 cell cycle arrest in cancer cells. Furthermore, it has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide is its specificity for protein kinase CK2. It has been found to have minimal effects on other protein kinases, which reduces the likelihood of off-target effects. However, one of the limitations of N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide is its poor solubility in aqueous solutions, which can make it challenging to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide. One potential direction is to investigate its effects on other types of cancer cells, as well as its potential use in combination with other anticancer agents. Another direction is to explore its effects on normal cells and tissues, as well as its potential toxicity in vivo. Furthermore, the development of more soluble analogs of N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide could improve its utility in lab experiments and potential therapeutic applications.
Métodos De Síntesis
N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide can be synthesized using a multistep reaction process, which involves the condensation of 4-nitrobenzenesulfonyl chloride with 2-(4-morpholinylmethyl)benzylamine to form the intermediate compound, 4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenylamine. This intermediate compound is then reacted with acetic anhydride to form N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide has been shown to inhibit the proliferation of breast cancer cells, lung cancer cells, and colon cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process.
Propiedades
IUPAC Name |
N-[4-[[2-(morpholin-4-ylmethyl)phenyl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16(24)22-19-6-8-20(9-7-19)28(25,26)21-14-17-4-2-3-5-18(17)15-23-10-12-27-13-11-23/h2-9,21H,10-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRIREUXFSLPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(morpholin-4-ylmethyl)benzyl]sulfamoyl}phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[(isobutylamino)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5802767.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5802778.png)

![3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5802795.png)
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)

![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)


methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)
